(1S,4R)-N-Desmethyl Sertraline Hydrochloride
Overview
Description
(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a chiral compound derived from Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by its specific stereochemistry, which plays a crucial role in its pharmacological activity.
Mechanism of Action
Target of Action
The primary target of (1S,4R)-N-Desmethyl Sertraline Hydrochloride is the neuronal reuptake 5-HT transporter . This compound is a potent and selective inhibitor of this transporter .
Mode of Action
This compound interacts with its target by inhibiting the reuptake of 5-HT . In vitro binding studies suggest that it has a substantially higher selectivity for inhibiting 5-HT reuptake than other SSRIs or TCAs, including clomipramine . It has only weak effects on neuronal uptake of NE and dopamine .
Pharmacokinetics
Sertraline is slowly but well absorbed from the GI tract following oral administration . The oral bioavailability of sertraline in humans ranges from 20 to 36%, suggesting extensive first-pass metabolism to its N-desmethylated metabolite . These properties impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been examined for its corrosion inhibitive action on mild steel in 1 M HCl at the temperature range of 303 K -333 K with four hours of immersion . The drug was found to show satisfactory results of 93.3% at 50 ppm and 313 K . This suggests that the compound’s action can be influenced by factors such as concentration, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
As an enantiomer of Sertraline, it may share similar biochemical properties
Cellular Effects
As an enantiomer of Sertraline, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-N-Desmethyl Sertraline Hydrochloride typically involves the reduction of Sertraline to remove the N-methyl group. This can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-N-Desmethyl Sertraline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: As mentioned, reduction is a key step in its synthesis.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1S,4R)-N-Desmethyl Sertraline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Sertraline and its metabolites.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Research focuses on its pharmacological properties and potential therapeutic uses beyond its role as an antidepressant.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
N-Desmethyl Sertraline: Another metabolite of Sertraline with similar pharmacological properties.
Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
(1S,4R)-N-Desmethyl Sertraline Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and binding affinity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-VAGBGMFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675813 | |
Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-07-5 | |
Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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